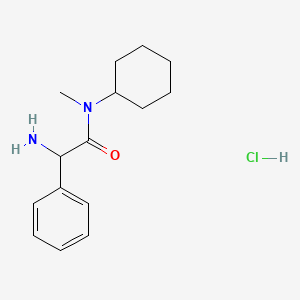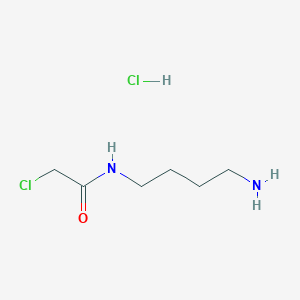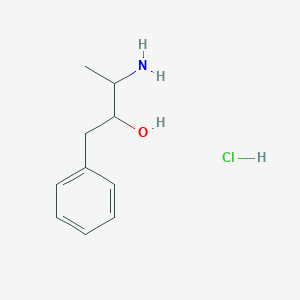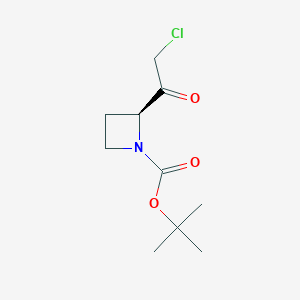![molecular formula C10H17NO5 B1378928 8-Oxa-2-azaspiro[4.5]decane oxalate CAS No. 1408075-68-2](/img/structure/B1378928.png)
8-Oxa-2-azaspiro[4.5]decane oxalate
Overview
Description
8-Oxa-2-azaspiro[4.5]decane oxalate is a compound with the CAS Number: 1651840-84-4 . It appears as a white to yellow solid .
Synthesis Analysis
A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .Molecular Structure Analysis
The molecular formula of 8-Oxa-2-azaspiro[4.5]decane is C8H15NO . More detailed structural information can be found in the PubChem database .Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 141.21 g/mol . More detailed physical and chemical properties can be found in the PubChem database .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : 8-Oxa-2-azaspiro[4.5]decane oxalate can be synthesized through various methods. A convenient synthesis from commercially available reagents, such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, has been developed, highlighting its potential for producing biologically active compounds (Ogurtsov & Rakitin, 2020). Furthermore, the synthesis and evaluation of new derivatives as candidate radioligands for sigma-1 receptors have been explored, demonstrating the compound's versatility in research applications (Tian et al., 2020).
Chemical Structure and Reactivity : The compound's chemical structure, specifically as 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, has been characterized, revealing its chiral nature and the conformation of the cyclohexyl ring (Wen, 2002). This structural analysis is crucial for understanding the compound's reactivity and potential interactions in biological systems.
Applications in Drug Discovery and Biological Studies
Drug Discovery Modules : Novel classes of thia/oxa-azaspiro[3.4]octanes, which include derivatives of 8-Oxa-2-azaspiro[4.5]decane, have been synthesized as multifunctional modules for drug discovery. These compounds are designed to serve as structurally diverse scaffolds in the development of new therapeutic agents (Li, Rogers-Evans, & Carreira, 2013).
Antitumor Activity : Research has also been conducted on the antitumor activity of novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, showcasing the potential of 8-Oxa-2-azaspiro[4.5]decane derivatives in cancer treatment. These studies have identified compounds with significant cytotoxic effects against various cancer cell lines, indicating the compound's promise in oncological research (Yang et al., 2019).
Safety and Hazards
The safety information for 8-Oxa-2-azaspiro[4.5]decane oxalate includes hazard statements such as H302, H315, H319, and H335 . Precautionary statements include P280, P305+P351+P338 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Biochemical Analysis
Biochemical Properties
8-Oxa-2-azaspiro[4.5]decane oxalate plays a role in various biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to act as an inhibitor of certain enzymes, such as the vanin-1 enzyme, which is involved in metabolism and inflammation . Additionally, this compound can interact with proteins involved in cell signaling pathways, potentially modulating their activity and influencing downstream effects . The nature of these interactions often involves binding to the active site of the enzyme or protein, thereby inhibiting its function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can inhibit the activity of enzymes involved in the synthesis of steroid hormones, thereby affecting hormone levels and related cellular processes . Additionally, this compound can impact cell signaling pathways by interacting with key proteins, leading to changes in gene expression and cellular responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes and proteins, inhibiting their activity and altering their function . For instance, it has been shown to inhibit the vanin-1 enzyme, which plays a role in metabolism and inflammation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as inhibition of specific enzymes and modulation of cell signaling pathways . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can inhibit enzymes involved in the synthesis and metabolism of steroid hormones, leading to changes in hormone levels and related metabolic processes . Additionally, this compound can affect the activity of enzymes involved in inflammation and other cellular processes, further influencing metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The localization and accumulation of this compound in specific tissues and cells can influence its activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within the cell can influence its interactions with enzymes, proteins, and other biomolecules, thereby affecting its overall activity and function .
Properties
IUPAC Name |
8-oxa-2-azaspiro[4.5]decane;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.C2H2O4/c1-4-9-7-8(1)2-5-10-6-3-8;3-1(4)2(5)6/h9H,1-7H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEYWXWKBOFYSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCOCC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B1378845.png)
![3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378849.png)

![2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1378853.png)

![{4-[(Dimethylamino)methyl]-3-fluorophenyl}boronic acid hydrochloride](/img/structure/B1378858.png)


![2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride](/img/structure/B1378862.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid](/img/structure/B1378863.png)

![1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride](/img/structure/B1378865.png)

![9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B1378868.png)
